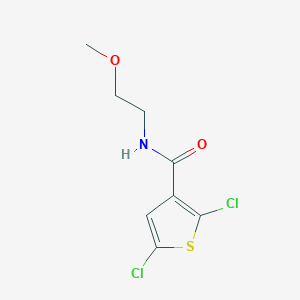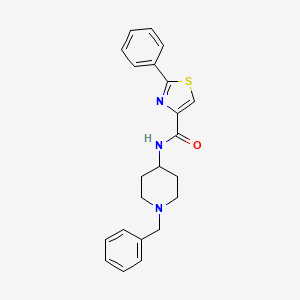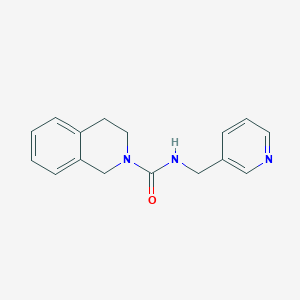![molecular formula C11H9N5OS B7463026 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine is a novel tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In
Wirkmechanismus
The exact mechanism of action of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to have antioxidant activity, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine is its versatility in various fields, including medicinal chemistry and materials science. Its simple synthesis method and low cost make it an attractive candidate for large-scale production. However, one of the limitations of this compound is its limited water solubility, which may affect its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine. In medicinal chemistry, further studies are needed to elucidate its exact mechanism of action and optimize its therapeutic efficacy. In materials science, this compound can be further explored as a building block for the synthesis of new functional materials with specific properties. Additionally, its potential as an antibiotic and antioxidant agent can be further investigated. Finally, the development of new formulations and delivery systems can help overcome its limited water solubility and enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and microbiology. Its simple synthesis method, low cost, and versatile properties make it an attractive candidate for further research and development. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
Synthesemethoden
The synthesis of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine involves the reaction of 4-methylthiophenol with 2,3-dichloropyridazine to obtain 4-(2,3-dichloropyridazin-4-ylthio)toluene. This intermediate is then subjected to a cyclization reaction with sodium azide to yield the desired compound. The synthesis method is simple, cost-effective, and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In materials science, this compound has been used as a building block for the synthesis of new functional materials, including metal-organic frameworks and polymers. Its unique tetrazole-based structure makes it an attractive candidate for the development of new materials with specific properties, such as high surface area and catalytic activity.
Eigenschaften
IUPAC Name |
6-(4-methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-18-9-4-2-8(3-5-9)17-11-7-6-10-12-14-15-16(10)13-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFPWYKSWYFIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=NN3C(=NN=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)




![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)

![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)